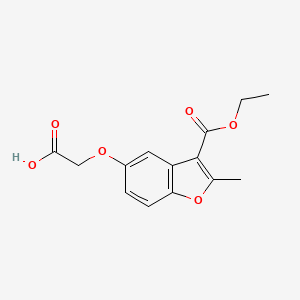
2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid, also known as EMBA, is a synthetic compound that has been widely used in scientific research due to its unique properties. EMBA is a member of the benzofuran family and has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mecanismo De Acción
The exact mechanism of action of 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid is not fully understood, but it is believed to act through multiple pathways. 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer. 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has also been shown to activate certain signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has been shown to have a variety of biochemical and physiological effects. In cancer research, 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In addition, 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has also been shown to have neuroprotective effects, which may be due to its ability to inhibit oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has also been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, there are also some limitations to using 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid in lab experiments. 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, the exact mechanism of action of 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid. One area of research is to further elucidate the mechanism of action of 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid, which may help to identify new therapeutic targets for diseases such as cancer and inflammation. Another area of research is to investigate the potential use of 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid in combination with other drugs or therapies, which may enhance its therapeutic effects. In addition, there is a need for further research on the safety and toxicity of 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid, which will be important for its potential use as a therapeutic agent. Finally, there is a need for clinical trials to investigate the potential therapeutic value of 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid in humans.
Métodos De Síntesis
2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid can be synthesized using a multi-step process that involves the reaction of 2-methylbenzofuran-5-carboxylic acid with ethyl chloroformate to form ethyl 2-(2-methylbenzofuran-5-yl)oxyacetate. This intermediate is then hydrolyzed with sodium hydroxide to form 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid.
Aplicaciones Científicas De Investigación
2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has been extensively studied for its potential therapeutic value in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In addition, 2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(3-ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-3-18-14(17)13-8(2)20-11-5-4-9(6-10(11)13)19-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSBTUPGSPOFLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(Ethoxycarbonyl)-2-methylbenzofuran-5-yl)oxy)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

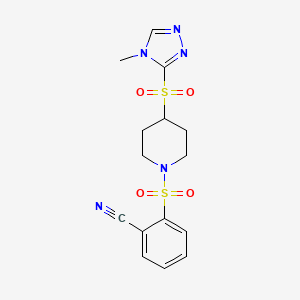

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2786408.png)
![4-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2786409.png)
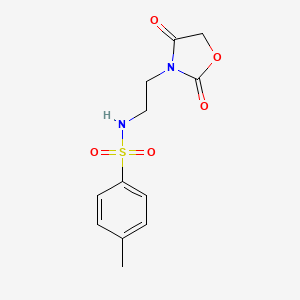
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2786412.png)
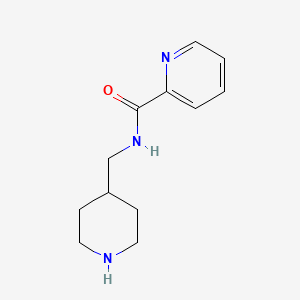
![(2E)-N-cyclohexyl-2-[(2,4-dichlorophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2786420.png)
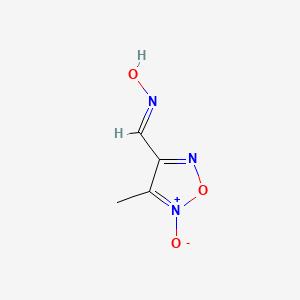
![N-Ethyl-N-[2-[methyl-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2786423.png)
![3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2786425.png)
![4-chloro-N-[2-(3,4-dimethoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2786426.png)

![5-Bromo-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2786429.png)